molecular formula C17H19N3O B2404368 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097863-96-0

2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone

Cat. No.: B2404368
CAS No.: 2097863-96-0
M. Wt: 281.359
InChI Key: UDIVJHFNBPUMNX-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the ethanone moiety: This step might involve the reaction of the benzimidazole derivative with an appropriate acylating agent.

    Cyclopropylidenepiperidine synthesis:

    Final coupling: The final step involves coupling the benzimidazole derivative with the cyclopropylidenepiperidine under suitable conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms, which have diverse pharmacological activities.

Uniqueness

2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is unique due to its specific combination of the benzimidazole and cyclopropylidenepiperidine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(19-9-7-14(8-10-19)13-5-6-13)11-20-12-18-15-3-1-2-4-16(15)20/h1-4,12H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVJHFNBPUMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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